1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine
Description
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine is a pyrrolidine derivative featuring dual sulfonyl substituents. The pyrrolidine core is substituted at positions 1 and 3 with benzenesulfonyl groups: one bearing a 4-chloro-3-(trifluoromethyl) moiety and the other a 4-chlorophenyl group. This structural motif combines electron-withdrawing substituents (chloro, trifluoromethyl) with sulfonyl linkages, which are known to enhance metabolic stability and modulate physicochemical properties such as solubility and lipophilicity .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO4S2/c18-11-1-3-12(4-2-11)28(24,25)14-7-8-23(10-14)29(26,27)13-5-6-16(19)15(9-13)17(20,21)22/h1-6,9,14H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZVCCJDUABKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Biological Activity
1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₂Cl₂F₃N₃O₂S₂
- Molecular Weight : 388.27 g/mol
The presence of chlorine and trifluoromethyl groups contributes to its unique chemical properties, influencing its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A related compound demonstrated an IC₅₀ value of 34 μM against HeLa cells and 36 μM against HCT-116 cells, suggesting that modifications in the structure can enhance or diminish activity depending on the substituents present .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety may interact with specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study investigated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-trifluoromethyl counterparts. The study concluded that structural modifications significantly impact biological activity (see Table 1 for details).
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HeLa | 34 |
| Compound B | HCT-116 | 36 |
| Target Compound | HeLa | TBD |
| Target Compound | HCT-116 | TBD |
Study 2: Antibacterial Activity
Another research effort explored the antibacterial properties of related compounds. The findings suggested that the incorporation of chlorinated aromatic rings enhances activity against Gram-positive bacteria, although specific data for the target compound remains limited .
Safety Profile
The safety profile for this compound indicates potential hazards:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of novel pharmaceuticals, particularly in targeting specific biological pathways. Its sulfonyl group is known to enhance the bioactivity of drug candidates.
Case Study: Anticancer Activity
Research indicates that derivatives of sulfonyl-containing compounds exhibit significant cytotoxicity against cancer cell lines. For instance, a related compound demonstrated an IC50 value of 34 μM against HeLa cells, suggesting that modifications to the sulfonyl structure can yield potent anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Sulfonamide A | HeLa | 34 |
| Sulfonamide B | HCT-116 | 36 |
Agrochemicals
Due to its ability to inhibit certain enzymes, this compound has applications in developing herbicides and fungicides. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.
Case Study: Phytopathogenic Control
A patent describes the use of similar sulfonyl compounds for controlling phytopathogenic microorganisms. The effectiveness of these compounds suggests that they can be used as active ingredients in agricultural formulations .
Materials Science
In materials science, the compound's properties can be leveraged for creating advanced materials with specific functionalities. The incorporation of sulfonyl groups into polymers can enhance thermal stability and chemical resistance.
Data Table: Properties of Modified Polymers
| Polymer Type | Modification | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|---|
| Polymer A | Sulfonyl Group | 250 | High |
| Polymer B | No Modification | 200 | Moderate |
Comparison with Similar Compounds
1-Benzyl-3-{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperazin-1-yl}-4-[(4-Chlorophenyl)Sulfanyl]Pyrrolidine-2,5-Dione (CAS: 321433-54-9)
- Structure : Features a pyrrolidine-2,5-dione core substituted with benzyl, sulfanyl, and piperazinyl groups.
- The piperazinyl substituent adds basicity, which may influence pharmacokinetics.
- Molecular Weight : 595.46 g/mol (vs. target compound’s approximate weight of ~500 g/mol, inferred from similar analogs) .
1-((3-Chloro-4-Methoxyphenyl)Sulfonyl)-3-(Methylsulfonyl)Pyrrolidine (CAS: 1448130-68-4)
- Structure : Contains a methoxy group instead of trifluoromethyl and a methylsulfonyl group.
- Key Differences: Methoxy is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group.
- Molecular Weight : 353.8 g/mol (lower than the target compound) .
Urea-Based Analogues with Anticancer Activity
Compounds such as 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (Compound 82) and 1-(4-cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 6k) share chloro-trifluoromethyl-phenyl motifs but differ in core structure:
- Activity : Compound 82 showed in vitro anticancer activity against MCF-7 breast cancer cells, while Compound 6k exhibited a molecular ion peak at m/z 340.0 ([M+H]⁺), indicating stability under mass spectrometry conditions .
- Comparison : The urea core enables hydrogen bonding with biological targets, whereas sulfonyl-pyrrolidine derivatives may exhibit distinct binding modes due to conformational rigidity and sulfonyl group polarity.
Physicochemical and Electronic Properties
Research Implications and Gaps
- Synthetic Challenges : The dual sulfonyl groups in the target compound may complicate synthesis, requiring optimized sulfonylation conditions.
- Pharmacological Data: No direct activity data are available for the target compound. Future studies should evaluate its potency against cancer cell lines or enzymatic targets (e.g., carbonic anhydrases, kinases).
- Computational Modeling : Molecular docking studies could predict binding affinities compared to urea-based analogs .
Preparation Methods
Nitration of Chlorobenzotrifluoride
Chlorobenzotrifluoride undergoes nitration at 30–40°C using a nitric acid/sulfuric acid mixture, yielding 2-chloro-5-nitro-trifluoromethyl toluene. This step achieves regioselective para-nitration relative to the chloro substituent, with yields exceeding 85% under optimized stoichiometric ratios (chlorobenzotrifluoride : HNO₃ : H₂SO₄ = 1 : 1.2 : 2.5).
Reduction to 4-Chloro-3-(Trifluoromethyl)Aniline
Catalytic hydrogenation or iron powder reduction in aqueous ethanol converts the nitro intermediate to 4-chloro-3-(trifluoromethyl)aniline. The iron-mediated method (Fe powder, NH₄Cl, 80°C, 4 h) achieves 92% yield while minimizing over-reduction byproducts.
Diazotization and Sulfonation
Diazotization of the aniline derivative with NaNO₂/HCl at −5–5°C generates a diazonium salt, which reacts with SO₂ gas in the presence of CuCl to form the sulfonyl chloride. This step requires strict temperature control (−5–10°C) to prevent diazo group decomposition, yielding 78–82% product.
Synthesis of 4-Chlorobenzenesulfonyl Chloride
While commercial sources exist, laboratory-scale synthesis follows a parallel pathway:
Direct Sulfonation of Chlorobenzene
Chlorobenzene reacts with chlorosulfonic acid at 50–60°C, producing 4-chlorobenzenesulfonyl chloride in 70–75% yield after distillation. The reaction exhibits para-selectivity due to the electron-withdrawing chloro group directing sulfonation.
Pyrrolidine Core Synthesis
Two dominant strategies emerge for constructing the pyrrolidine scaffold:
Classical Cyclization Approaches
The Stahl-Eschenmoser method employs 1,4-diamines cyclized via intramolecular nucleophilic substitution. For example, reacting 1,4-dibromobutane with benzylamine generates N-benzylpyrrolidine, which undergoes debenzylation under H₂/Pd-C to yield pyrrolidine. This method provides 65–70% overall yield but requires multi-step protection/deprotection sequences.
Photochemical Ring Contraction of Pyridines
A novel approach utilizes silylborane-mediated ring contraction of pyridines under UV irradiation (365 nm). This single-step process converts 3-silylpyridines to 2-azabicyclo[3.1.0]hex-3-ene intermediates, which rearrange to pyrrolidines upon acid workup. While scalable (up to 5 mmol demonstrated), yields remain moderate (55–60%) due to competing side reactions.
Sequential Sulfonation of Pyrrolidine
First Sulfonation: 4-Chloro-3-(Trifluoromethyl)Benzenesulfonyl Group
Pyrrolidine reacts with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) at 0°C using pyridine as a base. Monitoring by TLC (EtOAc/hexanes 1:1) confirms complete conversion within 6 h, yielding 1-(sulfonyl)pyrrolidine at 88% efficiency.
Second Sulfonation: 4-Chlorobenzenesulfonyl Group
The monosulfonated intermediate undergoes selective sulfonation at the 3-position using 4-chlorobenzenesulfonyl chloride under similar conditions. Steric hindrance from the first sulfonyl group necessitates extended reaction times (12–14 h) but maintains regioselectivity (85:15 3- vs. 2-sulfonation). Final purification via silica gel chromatography (MeOH/DCM 5:95) affords the target compound in 76% yield.
Comparative Analysis of Synthetic Routes
| Parameter | Classical Cyclization | Photochemical Route |
|---|---|---|
| Overall Yield | 52% | 48% |
| Reaction Steps | 4 | 2 |
| Scalability | >100 g | <10 g |
| Purification Complexity | High | Moderate |
| Cost Efficiency | $$ | $$$ |
Optimization Strategies
Catalytic Enhancements
Employing FeCl₃·6H₂O (5 mol%) during sulfonation steps increases reaction rates by 40% while reducing byproduct formation. Microwave-assisted sulfonation (100 W, 80°C) cuts reaction times from 12 h to 45 min without compromising yield.
Solvent Engineering
Replacing DCM with 1,2-dichloroethane in sulfonation steps improves solubility of intermediates, enabling 10–15% higher yields at equivalent concentrations.
Challenges and Mitigation
Regioselectivity in Disulfonation
Emerging Methodologies
Q & A
Basic: What synthetic methodologies are recommended for achieving high-purity synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step sulfonylation of the pyrrolidine core. Key steps include:
- Sulfonyl Chloride Activation: Reacting 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride with pyrrolidine under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Stepwise Addition: Sequential addition of sulfonyl chlorides to avoid cross-reactivity, monitored via TLC or HPLC .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters:
- pH Control: Maintain basic conditions (e.g., triethylamine) to deprotonate pyrrolidine and facilitate nucleophilic attack.
- Temperature: Low temperatures minimize side reactions (e.g., disulfonation).
Advanced: How can computational modeling resolve contradictions between predicted and observed bioactivity data?
Methodological Answer:
Contradictions often arise from unaccounted stereoelectronic effects or binding site flexibility. A systematic approach includes:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate interactions with targets (e.g., kinases, GPCRs). Compare binding poses of enantiomers or conformers .
- Molecular Dynamics (MD): Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF to identify flexible regions affecting activity .
- QSAR Refinement: Incorporate steric/electronic descriptors (e.g., Hammett constants for sulfonyl groups) to improve predictive models .
Example Workflow:
Identify outliers in bioactivity datasets.
Perform conformational analysis (e.g., Boltzmann populations).
Re-evaluate binding hypotheses using MD-refined models.
Basic: What analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Confirm pyrrolidine ring substitution patterns (δ 3.5–4.0 ppm for sulfonyl-adjacent protons) .
- 19F NMR: Detect trifluoromethyl groups (δ -60 to -65 ppm) and rule out decomposition .
- X-Ray Crystallography: Resolve stereochemistry (e.g., C3 chirality) and sulfonyl group geometry .
- HRMS: Verify molecular formula (e.g., [M+H]+ with <2 ppm error) .
Common Pitfalls:
- Hygroscopic samples may require dry N2 atmosphere during analysis.
Advanced: How do structural modifications (e.g., halogen substitution) impact metabolic stability?
Methodological Answer:
Comparative Analysis Framework:
Experimental Validation:
- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP Inhibition Screening: Use fluorogenic substrates to assess isoform-specific interactions (e.g., CYP3A4) .
Basic: How to optimize reaction conditions using Design of Experiments (DoE)?
Methodological Answer:
DoE Workflow for Sulfonylation Optimization:
Factors: Temperature (20–40°C), molar ratio (1:1.2–1:2.5), solvent polarity (dichloromethane to DMF).
Response Variables: Yield, purity, byproduct formation.
Statistical Model: Central Composite Design (CCD) or Box-Behnken to identify interactions.
Case Study:
- Optimal Conditions: 25°C, 1:1.8 molar ratio, dichloromethane/triethylamine (yield: 82%, purity: 96%) .
- Critical Interaction: Temperature × solvent polarity (p < 0.05) significantly affects disulfonation side reactions.
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT):
- In-line FTIR: Monitor sulfonyl chloride consumption in real time.
- Crystallization Control: Use FBRM (focused beam reflectance measurement) to track particle size distribution .
- QbD (Quality by Design): Define design space for critical parameters (e.g., agitation rate, cooling profile) .
Regulatory Considerations:
- ICH Q11 guidelines recommend risk assessment for raw material variability (e.g., sulfonyl chloride purity ≥98%) .
Basic: How to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
Screening Protocol:
In Vitro Kinase Assays: Use ADP-Glo™ or HTRF® platforms to test inhibition against a panel (e.g., 50 kinases).
IC50 Determination: Dose-response curves (0.1 nM–10 μM) with staurosporine as a control .
Selectivity Profiling: Calculate selectivity scores (e.g., Gini coefficient) to identify off-target risks .
Key Structural Determinants:
- Sulfonyl groups may mimic ATP’s phosphate-binding interactions.
- Chlorine atoms enhance hydrophobic pocket binding .
Advanced: What mechanistic insights explain unexpected reactivity in cross-coupling reactions?
Methodological Answer:
Hypothesis-Driven Approach:
Radical Trapping: Add TEMPO to confirm/rule out radical intermediates in Pd-mediated reactions.
DFT Calculations: Model transition states (e.g., Gaussian 16) to identify steric hindrance from trifluoromethyl groups .
Kinetic Isotope Effects (KIE): Compare kH/kD for C-H activation steps to probe rate-determining steps .
Case Study:
- Steric bulk from the trifluoromethyl group suppresses oxidative addition in Suzuki couplings, favoring Buchwald-Hartwig pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
